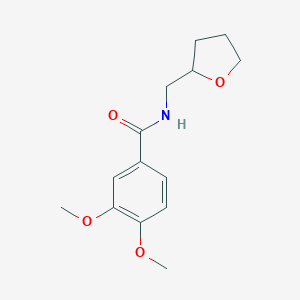
3,4-dimethoxy-N-(oxolan-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethoxy-N-(oxolan-2-ylmethyl)benzamide is a chemical compound with the molecular formula C14H19NO4 and a molecular weight of 265.312. It is known for its unique structure, which includes a benzamide core substituted with dimethoxy groups and a tetrahydro-2-furanylmethyl moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(oxolan-2-ylmethyl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with tetrahydro-2-furanylmethylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(oxolan-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to reduce the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3,4-dimethoxy-N-(oxolan-2-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(oxolan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide: Similar structure with an ethoxy group instead of dimethoxy groups.
4-MEO-N-(2,2,2-trichloro-1-((tetrahydro-2-furanylmethyl)amino)ethyl)benzamide: Contains a trichloroethyl group.
4-tert-butyl-N-(2-furylmethyl)benzamide: Features a tert-butyl group and a furylmethyl moiety.
Uniqueness
3,4-dimethoxy-N-(oxolan-2-ylmethyl)benzamide is unique due to its specific combination of dimethoxy groups and a tetrahydro-2-furanylmethyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.3 g/mol |
IUPAC Name |
3,4-dimethoxy-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C14H19NO4/c1-17-12-6-5-10(8-13(12)18-2)14(16)15-9-11-4-3-7-19-11/h5-6,8,11H,3-4,7,9H2,1-2H3,(H,15,16) |
InChI Key |
XENHVEGRCFKEIE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2CCCO2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2CCCO2)OC |
solubility |
35.7 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chloro-2-methylphenyl)-4-{2-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]hydrazino}-4-oxobutanamide](/img/structure/B337389.png)
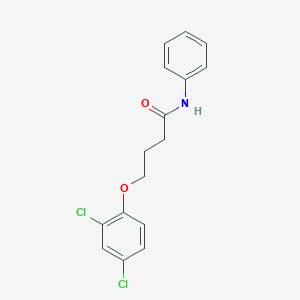
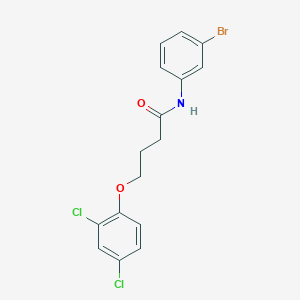
![2-[(3-imidazol-1-ylpropylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B337397.png)
![methyl 4-ethyl-5-methyl-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B337399.png)
![Methyl 2-[(1-adamantylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B337400.png)
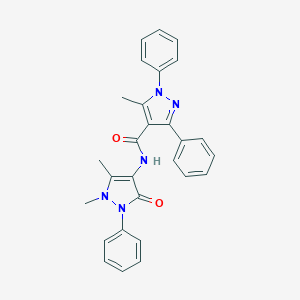

![(4E)-4-[(cyclooctylamino)methylidene]-5-methyl-2-(4-nitrophenyl)pyrazol-3-one](/img/structure/B337405.png)
![4-tert-butyl-N'-[(3,5-dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B337406.png)
![N-[4-(dimethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B337407.png)
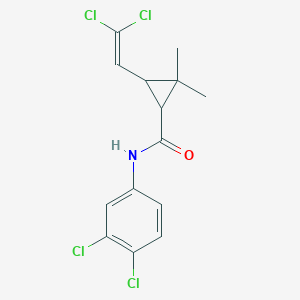
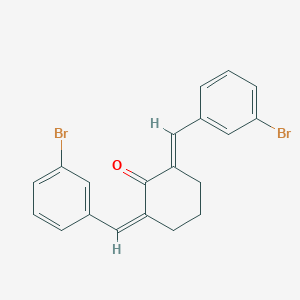
![N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE](/img/structure/B337414.png)
